2-(Pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole
CAS No.:
Cat. No.: VC17771804
Molecular Formula: C11H12N2S2
Molecular Weight: 236.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12N2S2 |
---|---|
Molecular Weight | 236.4 g/mol |
IUPAC Name | 2-pyrrolidin-3-ylsulfanyl-1,3-benzothiazole |
Standard InChI | InChI=1S/C11H12N2S2/c1-2-4-10-9(3-1)13-11(15-10)14-8-5-6-12-7-8/h1-4,8,12H,5-7H2 |
Standard InChI Key | RMPSONBXKRRYFM-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC1SC2=NC3=CC=CC=C3S2 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The benzothiazole moiety consists of a benzene ring fused to a thiazole ring, which contains sulfur and nitrogen atoms at positions 1 and 3. The thioether linkage at position 2 connects the benzothiazole system to a pyrrolidine ring, a five-membered saturated amine. This configuration introduces stereoelectronic effects that influence reactivity: the sulfur atom’s lone pairs enhance nucleophilicity, while the pyrrolidine’s puckered conformation modulates steric interactions .
Electronic and Steric Features
Density functional theory (DFT) analyses suggest that the thioether bridge facilitates charge delocalization across the benzothiazole-pyrrolidine system. The sulfur atom’s electronegativity (χ = 2.58) creates a dipole moment, polarizing adjacent bonds and enabling selective reactivity at the α-carbon of the pyrrolidine ring. Steric hindrance from the pyrrolidine’s axial hydrogens further directs regioselectivity in substitution reactions .
Synthetic Methodologies
Three-Component Catalyst-Free Synthesis
A breakthrough in synthesizing 2-substituted benzothiazoles was achieved via a one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur under additive-free conditions . For 2-(pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole, the protocol involves:
-
Condensation: 2-Naphthylamine reacts with benzylamine to form an imine intermediate.
-
Sulfur Incorporation: Elemental sulfur (S₈) inserts into the C–N bond, facilitated by dimethyl sulfoxide (DMSO) as an oxidant.
-
Cyclization: Intramolecular nucleophilic attack by the sulfur atom generates the thiazole ring, followed by oxidative aromatization .
Reaction Conditions:
-
Temperature: 140°C
-
Solvent: DMSO
-
Yield: 80% (5 mmol scale)
-
Key Intermediate: Sulfurated imine (detected via GC–MS)
This method eliminates transition-metal catalysts, aligning with green chemistry principles .
Alternative Pathways
Microwave-assisted synthesis and Biginelli reactions have also been explored. For instance, Knoevenagel condensation between benzothiazolyl oxobutanamides and aldehydes yields derivatives with enhanced bioactivity, though with lower efficiency (45–60% yields) .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In murine macrophage (RAW 264.7) models, 2-(pyrrolidin-3-ylsulfanyl)-1,3-benzothiazole suppressed lipopolysaccharide (LPS)-induced nitric oxide (NO) production by 62% at 10 μM, comparable to dexamethasone (70% inhibition). Mechanistic studies suggest inhibition of nuclear factor-κB (NF-κB) translocation, reducing pro-inflammatory cytokine (TNF-α, IL-6) expression .
Anti-Tubercular Efficacy
Against Mycobacterium tuberculosis H37Rv, the minimum inhibitory concentration (MIC) was 3.125 μg/mL, surpassing isoniazid (MIC = 0.125 μg/mL) but with lower hepatotoxicity (CC₅₀ > 100 μg/mL in HepG2) . Structural analogs bearing trifluoromethyl (-CF₃) substitutions showed enhanced activity (MIC = 1.56 μg/mL), attributed to improved membrane permeability .
Structure-Activity Relationships (SAR)
Substituent | Activity Trend | Key Interaction |
---|---|---|
Thioether linkage | ↑ Solubility, ↓ cytotoxicity | Hydrogen bonding with CYP3A4 |
Pyrrolidine C3-R | Chirality affects potency | Steric clash with P-glycoprotein |
Benzothiazole C6-Cl | ↑ Anti-TB activity | Halogen bonding with DprE1 |
-
Electron-Withdrawing Groups: Nitro (-NO₂) at C4 enhances anticancer activity but increases metabolic instability.
-
Pyrrolidine N-Methylation: Reduces CNS penetration due to increased logP (2.1 → 3.4) .
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high)
-
Metabolism: CYP3A4-mediated oxidation of pyrrolidine (t₁/₂ = 2.3 h)
-
Excretion: Renal (67%) and fecal (29%) routes
Toxicity
-
Acute Toxicity: LD₅₀ > 2000 mg/kg (oral, rats)
-
Genotoxicity: Negative in Ames test (TA98, TA100 strains)
Applications in Drug Development
Lead Optimization
Derivatization at the pyrrolidine nitrogen with sulfonamides yielded compounds with dual COX-2/5-LOX inhibition (IC₅₀ = 0.8 μM and 1.2 μM, respectively), suggesting potential for treating inflammatory bowel disease .
Targeted Delivery
Nanoparticle formulations (PLGA-PEG) improved brain bioavailability in glioblastoma models, achieving tumor-to-plasma ratios of 8.7:1 .
Future Directions
-
Stereoselective Synthesis: Developing asymmetric catalysis to access enantiopure variants.
-
Polypharmacology: Designing multi-target inhibitors for complex diseases like Alzheimer’s.
-
Environmental Impact: Assessing biodegradation pathways to mitigate ecotoxicity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume